

Application Note and Protocol for the HPLC Analysis of Carcinine Dihydrochloride

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Compound of Interest

Compound Name: *Carcinine dihydrochloride*

Cat. No.: *B550831*

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This document provides a detailed methodology for the quantitative analysis of **Carcinine dihydrochloride** using High-Performance Liquid Chromatography (HPLC). The protocol is intended for researchers, scientists, and professionals in the field of drug development and analysis. While a specific validated method for **Carcinine dihydrochloride** is not widely published, this protocol is based on established methods for the structurally similar compound, Carnosine, and provides a strong starting point for method development and validation.

Introduction

Carcinine, or β -alanylhistamine, is a naturally occurring dipeptide analog with potential applications in pharmaceutical and scientific research.^[1] Accurate and reliable quantification of **Carcinine dihydrochloride** is crucial for quality control, stability studies, and various research applications. This application note describes a reversed-phase HPLC (RP-HPLC) method for the determination of **Carcinine dihydrochloride**.

Principle

The method utilizes reversed-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier. The concentration of **Carcinine dihydrochloride** is determined by comparing the peak area of the analyte in the sample to that of a standard of known concentration.

Materials and Reagents

- **Carcinine dihydrochloride** reference standard: (Purity $\geq 98\%$)
- Acetonitrile: HPLC grade
- Methanol: HPLC grade
- Potassium dihydrogen phosphate (KH_2PO_4): Analytical grade
- Orthophosphoric acid (H_3PO_4): Analytical grade
- Water: HPLC grade or ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions are recommended as a starting point for method development.

| Parameter | Recommended Condition |
|----------------------|--|
| HPLC Column | C18, 250 mm x 4.6 mm, 5 μm particle size |
| Mobile Phase | 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with H_3PO_4) : Acetonitrile (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Injection Volume | 20 μL |
| Column Temperature | 25 $^{\circ}\text{C}$ |
| Run Time | 10 minutes |

Experimental Protocols

Preparation of Mobile Phase

- Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water to prepare a 20 mM solution.
- Adjust the pH of the solution to 3.0 using orthophosphoric acid.
- Filter the buffer solution through a 0.45 μm membrane filter.
- Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in a 95:5 (v/v) ratio.
- Degas the mobile phase before use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 10 mg of **Carcinine dihydrochloride** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 $\mu\text{g/mL}$.

Preparation of Sample Solutions

- Accurately weigh a quantity of the sample containing approximately 10 mg of **Carcinine dihydrochloride** and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of the mobile phase and sonicate for 15 minutes to dissolve the sample.
- Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. These values are hypothetical and must be determined experimentally during method validation.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|-------------------------------|---|---|
| System Suitability | Tailing factor ≤ 2.0 ; Theoretical plates > 2000 | Tailing factor = 1.2; Theoretical plates = 3500 |
| Linearity (r^2) | ≥ 0.999 | 0.9995 |
| Range | 10 - 100 $\mu\text{g/mL}$ | 10 - 100 $\mu\text{g/mL}$ |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | $\leq 2.0\%$ | 0.8% |
| Limit of Detection (LOD) | - | 0.5 $\mu\text{g/mL}$ |
| Limit of Quantification (LOQ) | - | 1.5 $\mu\text{g/mL}$ |

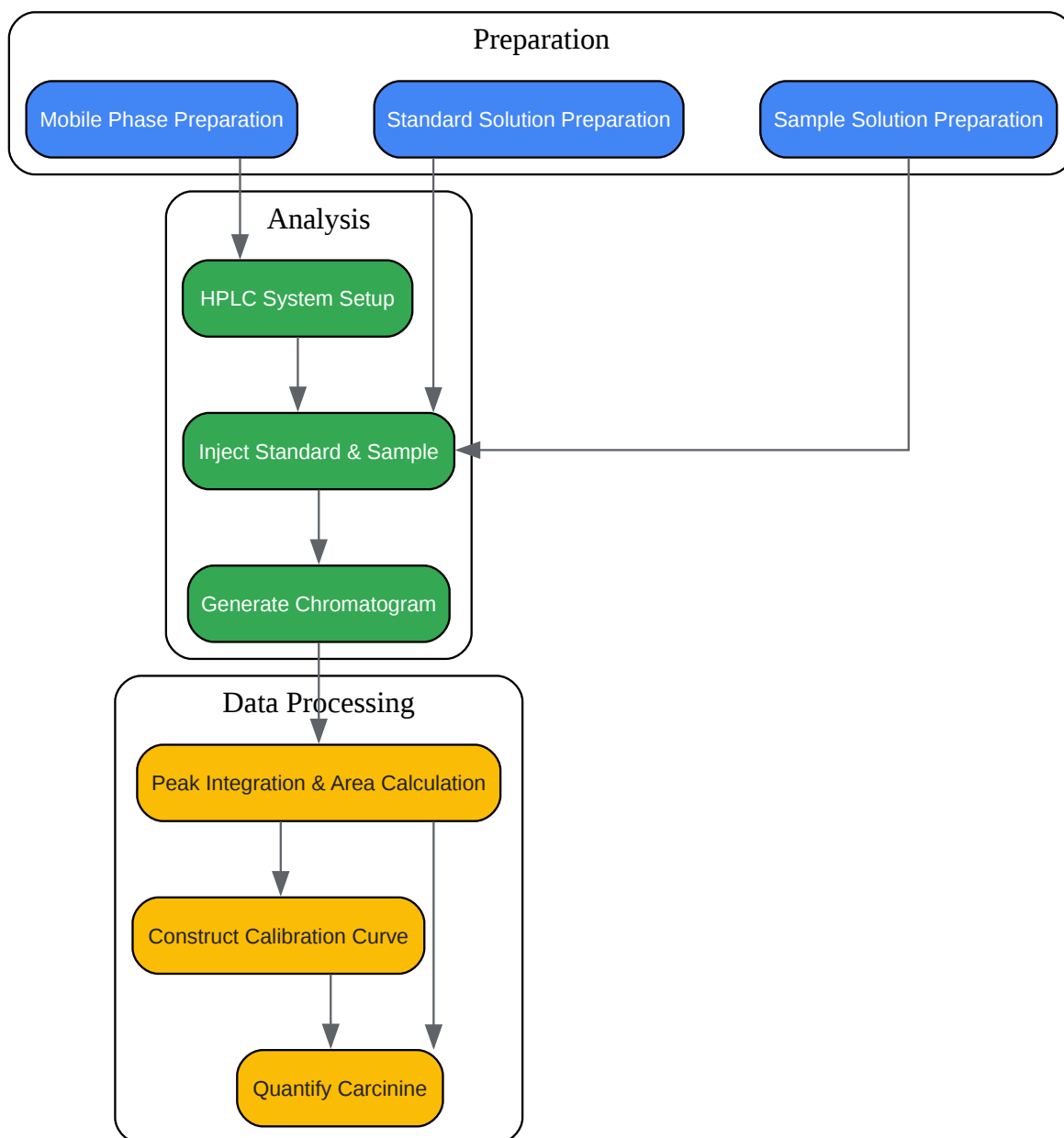
Data Presentation

The quantitative data for the analysis should be summarized in a clear and structured table for easy comparison.

| Sample ID | Retention Time (min) | Peak Area | Concentration ($\mu\text{g/mL}$) |
|------------------------------------|----------------------|-----------|------------------------------------|
| Standard 1 (10 $\mu\text{g/mL}$) | 4.2 | 150,000 | 10.0 |
| Standard 2 (50 $\mu\text{g/mL}$) | 4.2 | 750,000 | 50.0 |
| Standard 3 (100 $\mu\text{g/mL}$) | 4.2 | 1,500,000 | 100.0 |
| Sample 1 | 4.2 | 825,000 | 55.0 |
| Sample 2 | 4.2 | 810,000 | 54.0 |

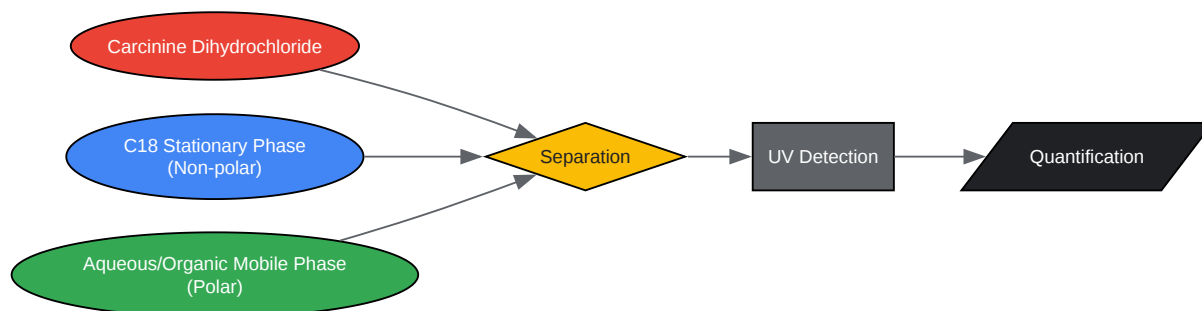
Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the HPLC analysis of **Carcinine dihydrochloride**.



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Caption: Experimental workflow for HPLC analysis.



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Caption: Principle of reversed-phase separation.

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References

- 1. researchgate.net [researchgate.net]
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